5,6-dibromo-N-(cyclopropylmethyl)-N-methylpyridine-3-carboxamide
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Overview
Description
5,6-Dibromo-N-(cyclopropylmethyl)-N-methylpyridine-3-carboxamide is a synthetic organic compound characterized by the presence of bromine atoms at the 5 and 6 positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dibromo-N-(cyclopropylmethyl)-N-methylpyridine-3-carboxamide typically involves the bromination of a pyridine derivative followed by amide formation. A common synthetic route includes:
Bromination: The starting material, pyridine-3-carboxamide, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Amide Formation: The dibrominated intermediate is then reacted with cyclopropylmethylamine and methylamine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5,6-Dibromo-N-(cyclopropylmethyl)-N-methylpyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium thiolate or primary amines in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with a thiol can yield a thioether derivative, while oxidation may produce a corresponding sulfoxide or sulfone.
Scientific Research Applications
5,6-Dibromo-N-(cyclopropylmethyl)-N-methylpyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: The compound’s unique structural features make it a candidate for developing novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5,6-dibromo-N-(cyclopropylmethyl)-N-methylpyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the amide group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5,6-Dibromo-N-methyltryptamine: A substituted tryptamine alkaloid with similar bromination but different core structure.
5,6-Dibromotryptamine: Another dibrominated compound with an indole ring, found in marine sponges.
Uniqueness
5,6-Dibromo-N-(cyclopropylmethyl)-N-methylpyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of the cyclopropylmethyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5,6-dibromo-N-(cyclopropylmethyl)-N-methylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2N2O/c1-15(6-7-2-3-7)11(16)8-4-9(12)10(13)14-5-8/h4-5,7H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLQRFFIZITDHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC1)C(=O)C2=CC(=C(N=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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